molecular formula C25H22N2O4 B2794051 3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-76-6

3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2794051
CAS No.: 929440-76-6
M. Wt: 414.461
InChI Key: IKLGWYHWJUBCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused coumarin-oxazine scaffold. Key structural features include:

  • 3-(2-Methoxyphenyl) substituent: A methoxy group at the ortho position of the phenyl ring, which may enhance lipophilicity and influence π-π stacking interactions.
  • 2-Methyl group: A small alkyl substituent that could modulate steric effects and electronic density.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(18-7-3-4-8-21(18)29-2)24(28)19-9-10-22-20(25(19)31-16)14-27(15-30-22)13-17-6-5-11-26-12-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGWYHWJUBCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. These interactions and the resulting changes are key to understanding the compound’s mode of action.

Biochemical Pathways

The compound affects certain biochemical pathways, leading to downstream effects. A comprehensive summary of these pathways and their effects is essential for a complete understanding of the compound’s action.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. A detailed outline of these properties can provide insights into the compound’s pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are diverse and complex. Describing these effects can shed light on the compound’s overall impact on the body.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. A discussion of these factors can provide a more comprehensive understanding of the compound’s behavior.

Biological Activity

The compound 3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , also known by its CAS number 929962-28-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C25_{25}H22_{22}N2_{2}O4_{4}
Molecular Weight 414.5 g/mol
CAS Number 929962-28-7

Structure

The structure of the compound includes a chromeno[8,7-e][1,3]oxazine core, which is known for its diverse biological properties. The presence of a methoxyphenyl group and a pyridinylmethyl moiety contributes to its potential reactivity and interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in various biochemical pathways.
  • Metal Ion Binding : It can form stable complexes with metal ions, potentially influencing catalytic processes in biological systems.
  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Certain oxazine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating promise as anticancer agents.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study on oxazine derivatives showed that certain compounds exhibited potent anti-inflammatory effects in vitro and in vivo models. The structure-activity relationship (SAR) indicated that modifications to the chromeno[8,7-e][1,3]oxazine core could enhance efficacy .
  • Cytotoxicity Against Cancer Cells : Research evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that some derivatives significantly reduced cell viability, suggesting their potential as chemotherapeutic agents .
  • SARS-CoV Protease Inhibition : Related compounds were tested for their ability to inhibit SARS-CoV 3CL protease. Preliminary results showed promising IC50 values, indicating potential use in antiviral therapies .

Summary of Biological Activities

Activity TypeFindings
Anti-inflammatory Significant effects observed in models
Anticancer Cytotoxicity noted against cancer cell lines
Antiviral Inhibition of SARS-CoV protease reported

Comparison with Similar Compounds

Key Observations :

  • Substituents at position 2 (e.g., methyl vs. phenyl) influence steric hindrance and electronic effects, which may alter reactivity or binding interactions.

Key Observations :

  • The ferrocene-containing derivatives () exhibit antimalarial activity, likely due to redox-active iron centers, whereas the target compound’s pyridine group may favor different biological targets .
  • Anti-inflammatory activity in and correlates with substituents like methyl or methoxy groups, suggesting the target compound’s 2-methoxy and 2-methyl groups could enhance similar effects .
  • Antiviral activity in benzyl-substituted analogs () highlights the role of lipophilic substituents, which the target compound’s pyridinylmethyl group may balance with moderate hydrophilicity .

Physicochemical and Spectral Comparisons

  • Melting Points : Benzyl-substituted analogs () show melting points ranging from 124–164°C, influenced by substituent bulk and symmetry. The target compound’s pyridinylmethyl group may lower melting points due to reduced crystallinity compared to benzyl derivatives .
  • NMR Data : The 1H NMR signals for pyridinyl protons (δ ~8.0–9.0 ppm) would distinguish the target compound from benzyl analogs (e.g., δ ~7.2–7.5 ppm for aromatic protons in 6a–e) .
  • Synthetic Yields : Yields for benzyl derivatives (40–70%, ) suggest that introducing bulkier or electron-withdrawing groups (e.g., pyridinylmethyl) may require optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.